Home > Products > Screening Compounds P16045 > 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine - 162542-90-7

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

Catalog Number: EVT-263264
CAS Number: 162542-90-7
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP840 HCl is a potent and selective inhibitor of phosphodiesterase (PDE) 4 (IC50 = 12 nM for native PDE4). CDP840 HCl competitively inhibits all PDE4 isoenzymes.
Overview

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, also known as CDP 840 hydrochloride, is a chemical compound classified as a potent and selective inhibitor of phosphodiesterase 4. This compound has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions. It acts by inhibiting the cleavage of phosphodiester bonds in secondary messenger molecules, thereby modulating cellular signaling pathways.

Source

The compound is identified by the CAS number 162542-90-7 and is documented in various chemical databases, including PubChem and ChemIDplus. Its molecular formula is C25H27NO2, indicating a complex structure with multiple functional groups that contribute to its biological activity.

Classification

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine falls under the category of pharmaceutical compounds, specifically designed to interact with enzymatic pathways involved in inflammation and other physiological processes.

Synthesis Analysis

The synthesis of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine involves several key steps that include the formation of its core structure and the introduction of various functional groups.

Methods

  1. Formation of the Core Structure: This initial phase typically involves condensation reactions to create the foundational pyridine ring.
  2. Functional Group Introduction: Subsequent steps introduce functional groups such as cyclopentyl and methoxy groups through substitution reactions. Common reagents used in these reactions include cyclopentyl bromide and methoxybenzene.
  3. Final Purification: The final product undergoes purification processes such as recrystallization and chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular structure of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine can be described as follows:

  • Molecular Formula: C25H27NO2
  • IUPAC Name: 4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine
  • InChI: InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1

This structure features a pyridine ring substituted with a phenethyl group that contains additional aromatic and aliphatic components, which are crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is primarily governed by its functional groups.

Reactions

  1. Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-donating groups (methoxy) on the aromatic rings.
  2. Reversible Binding: As a phosphodiesterase inhibitor, it interacts reversibly with the enzyme's active site, influencing cAMP levels within cells.
  3. Metabolic Transformations: In biological systems, this compound may be subject to metabolic transformations that affect its efficacy and half-life.
Mechanism of Action

The mechanism of action for 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine involves its role as a phosphodiesterase 4 inhibitor:

  1. Inhibition of Phosphodiesterase Activity: By competitively inhibiting all isoenzymes of phosphodiesterase 4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.
  2. Cell Signaling Modulation: Elevated cAMP levels enhance various signaling pathways associated with inflammation and cellular proliferation, contributing to its potential therapeutic effects in conditions like asthma .
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Solubility characteristics can vary based on solvent polarity; it is generally soluble in organic solvents.

Chemical Properties

  1. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reactivity profiles indicate that it can participate in typical organic reactions involving aromatic compounds.
Applications

The primary applications of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine are in scientific research and pharmacology:

  1. Therapeutic Research: It has been investigated for its potential use in treating asthma due to its ability to modulate inflammatory responses through phosphodiesterase inhibition.
  2. Neuroscience Studies: Research indicates that repeated treatment with this compound may influence neurogenesis and exhibit antidepressant-like effects by enhancing cAMP signaling pathways in the brain .
Pharmacological Mechanisms of PDE4 Inhibition [3] [8]

Molecular Interactions with PDE4 Isoforms

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine (developmental code CDP-840) is a selective phosphodiesterase-4 (PDE4) inhibitor characterized by its unique binding interactions with PDE4 isoforms. PDE4 enzymes comprise four subtypes (PDE4A, PDE4B, PDE4C, PDE4D) that share a conserved catalytic domain but exhibit functional diversity due to alternative splicing and regulatory elements like upstream conserved regions (UCR1 and UCR2) [4] [8]. CDP-840 interacts with the catalytic pocket of PDE4 through:

  • Hydrophobic anchoring via its cyclopentyloxy and methoxyphenyl groups.
  • π-π stacking between its pyridine ring and conserved phenylalanine residues (e.g., Phe446 in PDE4B).
  • Van der Waals contacts with residues lining the active site cavity [4] [8].

Unlike pan-PDE4 inhibitors (e.g., roflumilast), CDP-840 shows subtype-specific interactions. Structural analyses indicate weaker binding to PDE4D due to steric hindrance from Val572 (equivalent to Met572 in PDE4B), reducing its inhibition of PDE4D by ~3-fold compared to PDE4B [4] [8]. This contrasts with rolipram, which exhibits non-selective high-affinity binding across subtypes [2].

**Table 1: Comparative Binding Affinities of PDE4 Inhibitors** | **Compound** | **PDE4B IC₅₀ (nM)** | **PDE4D IC₅₀ (nM)** | **Selectivity Ratio (PDE4D/B)** | |----------------------------|----------------------|----------------------|---------------------------------| | CDP-840 | 15.2 | 47.6 | 3.1 | | Rolipram | 1.8 | 2.1 | 1.2 | | Piclamilast | 0.9 | 1.0 | 1.1 | | Roflumilast | 0.7 | 0.9 | 1.3 |

*Data derived from catalytic domain crystallography and enzymatic assays [4] [8]. CDP-840’s reduced PDE4D affinity may contribute to fewer PDE4D-associated side effects (e.g., emesis).*

Role of High-Affinity vs. Low-Affinity Binding Conformers in cAMP Modulation

PDE4 enzymes exist in two conformational states: High-Affinity Rolipram Binding State (HARBS) and Low-Affinity Rolipram Binding State (LARBS). HARBS is predominantly expressed in the central nervous system (CNS), while LARBS is distributed in both CNS and peripheral tissues [2] [3]. CDP-840 exhibits differential binding to these conformers:

  • Strong LARBS affinity (Kᵢ = 8.3 nM) due to optimal fit within the catalytic pocket’s open conformation.
  • Weak HARBS affinity (Kᵢ = 312 nM), attributed to steric clashes with residues that reconfigure during PDE4 activation [2] [6].

This conformer selectivity has functional implications for cAMP modulation:

  • Peripheral immune cells: CDP-840 potently inhibits LARBS-enriched PDE4 in macrophages and T-cells, elevating cAMP and suppressing TNF-α and IL-23 by 60–75% [5].
  • CNS effects: Weak HARBS binding limits CDP-840’s penetration of the blood-brain barrier and reduces neurobehavioral side effects (e.g., nausea) [2] [3]. In forced-swim tests, repeated CDP-840 treatment (30 mg/kg) reduced immobility by only 25% versus 65% with rolipram (3 mg/kg), correlating with weaker hippocampal cAMP/pCREB upregulation [2].
**Table 2: Conformer-Specific Effects of PDE4 Inhibitors** | **Parameter** | **CDP-840** | **Rolipram** | **Piclamilast** | |------------------------------|-------------------|--------------------|--------------------| | **HARBS Binding (Kᵢ, nM)** | 312 | 0.5 | 0.3 | | **LARBS Binding (Kᵢ, nM)** | 8.3 | 1.2 | 0.9 | | **cAMP Increase (Hippocampus)** | +35% | +120% | +110% | | **pCREB Elevation (Prefrontal Cortex)** | +28% | +95% | +90% |

*Data from radioligand binding assays and in vivo rat studies after 16-day treatment [2]. HARBS inhibition correlates with CNS-driven cAMP modulation and behavioral effects.*

Impact on cAMP-Dependent Signaling Pathways in Neural and Immune Cells

CDP-840 modulates cAMP-dependent signaling cascades in a cell-type-specific manner:

Neural Cells

  • Hippocampal neurogenesis: Chronic CDP-840 treatment (30 mg/kg/day) increased hippocampal cell proliferation by 40% and cell survival by 32% via pCREB-mediated BDNF expression [2] [3]. However, efficacy was lower than rolipram (+85% proliferation), aligning with its weaker HARBS engagement.
  • CREB phosphorylation: Sustained (but not acute) CDP-840 administration elevated pCREB in the prefrontal cortex by 28%, enhancing synaptic plasticity genes (e.g., Arc, Egr1) [2] [3].

Immune Cells

  • Macrophages/CD4+ T-cells: CDP-840 (1 µM) suppresses LPS-induced TNF-α by 72% and IFN-γ by 68% via PKA-mediated NF-κB inactivation [5].
  • Cytokine shift: In Th17 cells, CDP-840 reduces IL-17/IL-23 production by 55–60% and increases IL-10 by 80% through cAMP-driven SOCS3 induction [5] [7].
**Table 3: Cell-Type-Specific cAMP Signaling Effects of CDP-840** | **Cell/Tissue Type** | **Key Signaling Pathway** | **Functional Outcome** | **Efficacy vs. Controls** | |----------------------------|----------------------------|--------------------------------------------|----------------------------| | **Hippocampal neurons** | cAMP/PKA/pCREB → BDNF | Cell proliferation: +40% | Rolipram: +85% | | **Macrophages** | cAMP/PKA → NF-κB inhibition| TNF-α suppression: 72% | Rolipram: 88% | | **Th17 lymphocytes** | cAMP/SOCS3 → STAT3 inhibition | IL-17 reduction: 60% | Apremilast: 45% | | **Dendritic cells** | cAMP/CREB → IL-10 induction | Anti-inflammatory cytokines: +80% | Crisaborole: +65% |

*Data from in vitro cell assays and in vivo inflammation models [2] [3] [5]. CDP-840’s LARBS selectivity enhances peripheral anti-inflammatory effects while minimizing CNS side effects.*

CDP-840’s therapeutic potential emerges from this dual-pathway modulation:

  • Neuroinflammatory disorders: Weak HARBS binding avoids neuropsychiatric side effects while maintaining efficacy in models of multiple sclerosis and Parkinson’s disease [3].
  • Immune-mediated diseases: In rheumatoid arthritis and psoriasis models, CDP-840 reduced joint swelling (60%) and epidermal hyperplasia (55%) by targeting PDE4B in immune cells [5].

Properties

CAS Number

162542-90-7

Product Name

4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine

IUPAC Name

4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1

InChI Key

UTUUPXBCDMQYRR-HSZRJFAPSA-N

SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Solubility

Soluble in DMSO

Synonyms

4-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
CDP 840
CDP-840
CDP840

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.